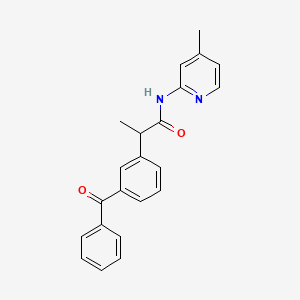
Piketoprofen
Overview
Description
Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for topical application in the form of a creamThis compound is the 4-picolineamide derivative of ketoprofen, another well-known NSAID .
Mechanism of Action
Target of Action
Piketoprofen, a small molecule drug, primarily targets Cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins from arachidonic acid, which play a crucial role in inflammation, pain, and fever.
Mode of Action
This compound acts as a COX inhibitor . It reduces prostaglandin synthesis by inhibiting the activity of both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.
Pharmacokinetics
This compound is used topically in the form of a cream It’s known that the percutaneous absorption of this compound can be influenced by nonionic surface-active agents .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever. This makes it effective for the treatment of conditions such as arthritis, inflammation, and joint diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the percutaneous absorption of this compound can be affected by the presence of nonionic surface-active agents . .
Biochemical Analysis
Biochemical Properties
Piketoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its therapeutic effects .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the COX-2 enzyme, leading to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain . This inhibition also affects cell signaling pathways involved in the inflammatory response, thereby modulating the expression of genes associated with inflammation . Furthermore, this compound’s impact on cellular metabolism includes alterations in the production of inflammatory mediators and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cyclooxygenase enzymes, particularly COX-2 . This compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction inhibits the enzyme’s activity, leading to a reduction in prostaglandin levels and subsequent alleviation of inflammation and pain . Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its efficacy over extended periods . Degradation of the compound can occur under certain conditions, potentially affecting its long-term stability and effectiveness . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and reduction in prostaglandin levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The primary metabolic pathway involves the conversion of this compound to its metabolites through enzymatic reactions . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism of many drugs . The metabolites of this compound are then excreted from the body, primarily through renal elimination .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of transport proteins . These factors determine the localization and concentration of this compound within different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes . This compound’s activity and function are influenced by its localization within these compartments . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the activity and function of this compound, contributing to its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piketoprofen involves the following steps:
Formation of Acid Chloride: Thionyl chloride reacts with ketoprofen to form its acid chloride.
Amide Formation: The acid chloride then reacts with 2-amino-4-methylpyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of nonionic surface-active agents can enhance the percutaneous absorption of this compound .
Chemical Reactions Analysis
Types of Reactions
Piketoprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Piketoprofen has several scientific research applications:
Chemistry: Used as a model compound for studying the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Industry: Employed in the formulation of topical creams and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The parent compound of piketoprofen, also an NSAID with similar anti-inflammatory properties.
Flurbiprofen: Another NSAID used for similar indications.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for effective topical application and targeted action at the site of inflammation. Its 4-picolineamide derivative structure differentiates it from other NSAIDs, providing distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKKFRSMGBFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021570, DTXSID90866814 | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60576-13-8 | |
| Record name | Piketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piketoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



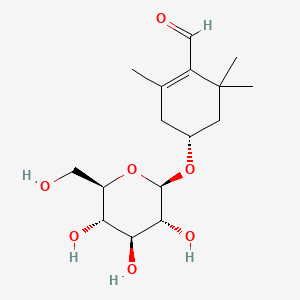
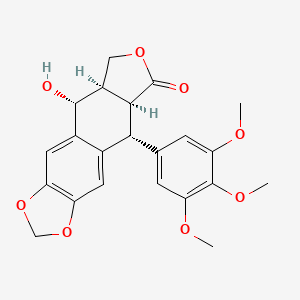
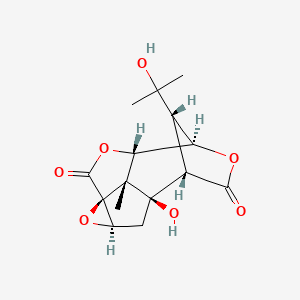
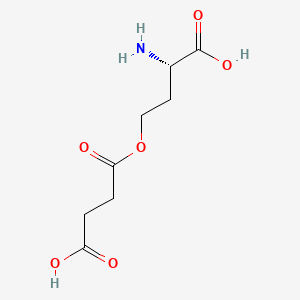

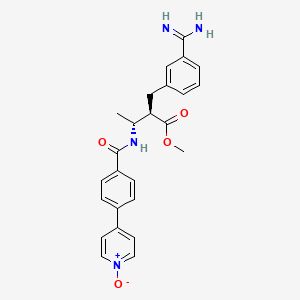

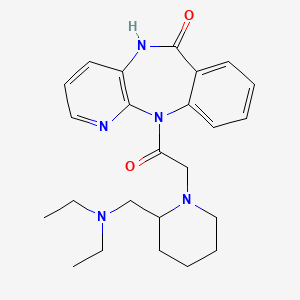

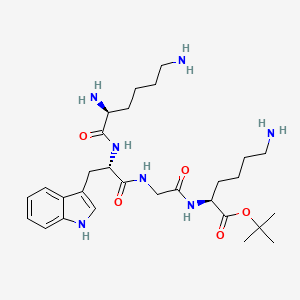
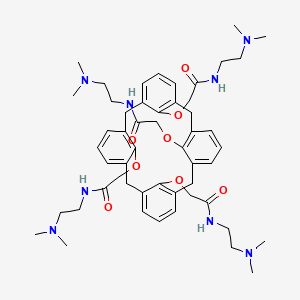
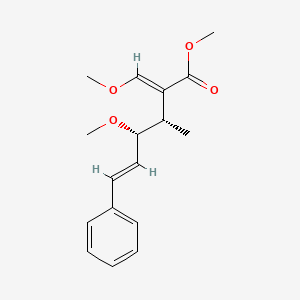
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
